1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) is a heterocyclic compound that belongs to the class of triazolopyrimidines
準備方法
The synthesis of 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of o-halogenated benzohydrazides, aldehydes, and nitriles, followed by copper-catalyzed intermolecular C-arylation and bicyclization . This domino process is highly efficient and avoids the need for ligands and anaerobic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2) . These reactions can lead to the formation of various substituted derivatives, which may exhibit different chemical and physical properties.
科学的研究の応用
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit tyrosine kinase EGFR proteins . Additionally, this compound is investigated for its use in the development of energetic materials, where its fused triazole backbone contributes to its thermal stability and detonation performance .
作用機序
The mechanism of action of 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound targets the epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity and thereby preventing cancer cell proliferation and survival . The compound’s unique structure allows it to effectively bind to the active site of EGFR, leading to its inhibitory effects.
類似化合物との比較
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) can be compared to other similar compounds, such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar fused triazole backbones but differ in their substituents and overall structure. The unique properties of 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI), such as its thermal stability and specific molecular interactions, distinguish it from these related compounds.
特性
CAS番号 |
259744-47-3 |
---|---|
分子式 |
C6H4N6O |
分子量 |
176.14 g/mol |
IUPAC名 |
4,6-dihydro-[1,2,4]triazolo[5,1-b]purin-5-one |
InChI |
InChI=1S/C6H4N6O/c13-5-3-4(8-1-7-3)12-6(11-5)9-2-10-12/h1-2H,(H,7,8)(H,9,10,11,13) |
InChIキー |
XKRYBPIKFCZPOV-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC3=NC=NN23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。